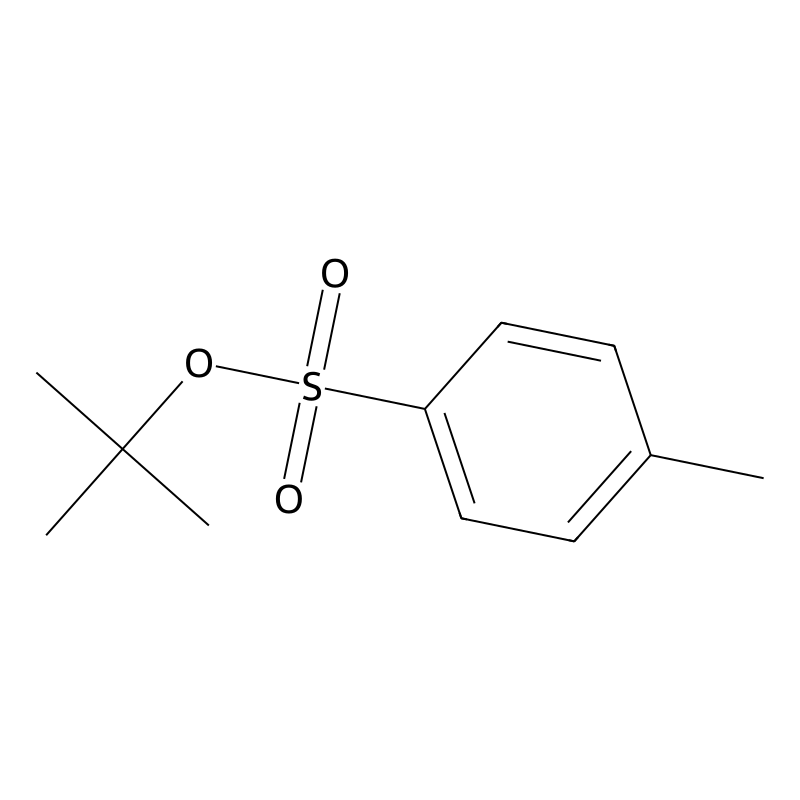tert-Butyl Tosylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-Butyl Tosylate is an organic compound classified as a tosylate ester. It is derived from tert-butyl alcohol and p-toluenesulfonic acid, resulting in a structure that features a tert-butyl group attached to a tosyl group. The compound is represented by the chemical formula CHOS and has a molecular weight of approximately 218.29 g/mol. Tert-Butyl Tosylate is known for its excellent leaving group ability, which makes it valuable in various organic synthesis reactions, particularly in nucleophilic substitution processes.
As there is limited research on this specific compound, there is no established mechanism of action for tert-Butyl 4-methylbenzenesulfonate in biological systems.
Organic Synthesis
The tert-butyl group (1,1-dimethylethyl) is a common protecting group in organic synthesis. It can be used to protect a carboxylic acid group during a reaction and then easily removed later. Tert-Butyl 4-Methylbenzenesulfonate could potentially be used as a precursor to introduce a 4-methylbenzenesulfonyl group (tosyl group) into a molecule, followed by deprotection to reveal the carboxylic acid. PubChem: )
Material Science
Due to the presence of the sulfonate group (SO3-), tert-Butyl 4-Methylbenzenesulfonate may have properties relevant to material science. Sulfonate groups can be water-soluble and can participate in ionic interactions. This suggests potential applications in areas like ionic liquids or as components in the design of functional materials.
Tert-Butyl Tosylate undergoes several key reactions:
- Nucleophilic Substitution: It can participate in both and reactions due to the good leaving group ability of the tosylate moiety. In reactions, the formation of a carbocation intermediate occurs, while involves a direct attack by the nucleophile on the carbon attached to the tosylate .
- Elimination Reactions: Tert-Butyl Tosylate can also undergo elimination reactions to form alkenes. This typically occurs via an mechanism, where a base abstracts a proton adjacent to the tosylate group, leading to double bond formation .
- Reactions with Nucleophiles: The compound reacts readily with various nucleophiles, including amines and alcohols, to form new carbon-nitrogen or carbon-oxygen bonds, respectively .
Tert-Butyl Tosylate can be synthesized through several methods:
- Direct Tosylation: The most common method involves reacting tert-butyl alcohol with p-toluenesulfonic acid chloride (tosyl chloride) in the presence of a base such as pyridine. This reaction converts the hydroxyl group of the alcohol into a tosylate group without affecting stereochemistry .
- Alternative Catalytic Methods: Recent advancements have introduced catalytic methods for synthesizing tosylates using indium or ytterbium catalysts under mild conditions, enhancing yield and reducing reaction time .
- Solvent-Free Methods: Some studies suggest solvent-free methods using solid-state reactions or microwave irradiation to produce tert-butyl tosylate efficiently, emphasizing environmental friendliness .
Tert-Butyl Tosylate has several applications in organic chemistry:
- Synthetic Intermediates: It is widely used as an intermediate in organic synthesis for preparing various compounds, including pharmaceuticals and agrochemicals.
- Facilitating Nucleophilic Substitution: Due to its excellent leaving group properties, it facilitates nucleophilic substitutions that would otherwise be challenging with alcohols .
- Stereochemical Control: Tert-Butyl Tosylate allows for stereochemical control in reactions, maintaining configuration during transformations .
Interaction studies involving Tert-Butyl Tosylate primarily focus on its reactivity with nucleophiles and its role as a leaving group in substitution reactions. The compound's stability and reactivity under different conditions have been examined to optimize its use in synthetic pathways. Understanding its interactions helps chemists tailor synthetic routes for desired products effectively .
Tert-Butyl Tosylate shares similarities with other sulfonate esters such as methanesulfonate (mesylate) and trifluoromethanesulfonate (triflate). Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Leaving Group Ability | Stability | Stereochemical Retention |
|---|---|---|---|---|
| Tert-Butyl Tosylate | CHOS | Good | Moderate | Retained |
| Methanesulfonate | CHOS | Good | High | Retained |
| Trifluoromethanesulfonate | CFOS | Excellent | Low | Inverted |








